
5-(4-Methylphenyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-1-phenyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the condensation of benzil with 4-methylbenzaldehyde and ammonium acetate under acidic conditions. Another method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) for a one-pot microwave-assisted synthesis from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
5-(4-Methylphenyl)-1-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Phenyl-1H-imidazole: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
4-Methyl-1-phenyl-1H-imidazole: Similar structure but with variations in substitution patterns.
5-Phenyl-1H-imidazole: Another related compound with different substitution on the imidazole ring.
Uniqueness: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and 4-methylphenyl groups enhances its potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61278-59-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1-phenylimidazole |
InChI |
InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-17-12-18(16)15-5-3-2-4-6-15/h2-12H,1H3 |
InChI Key |
HOCNUAMVNMVBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


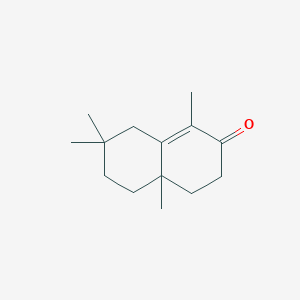
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
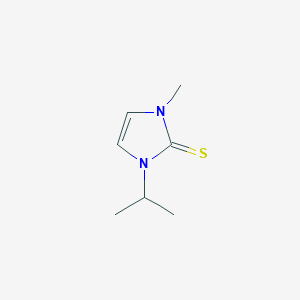
![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)
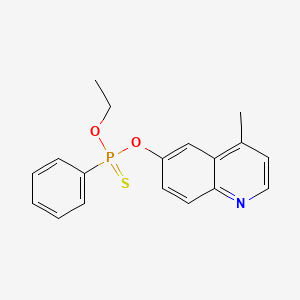
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
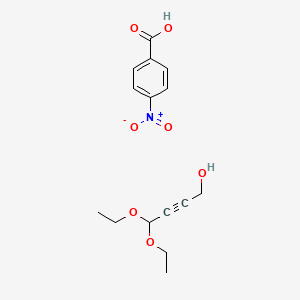
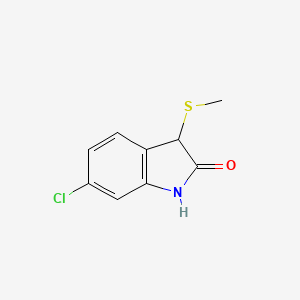
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
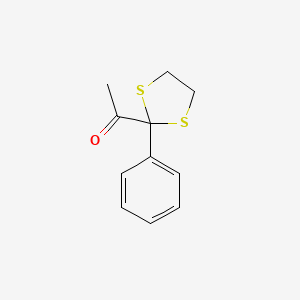
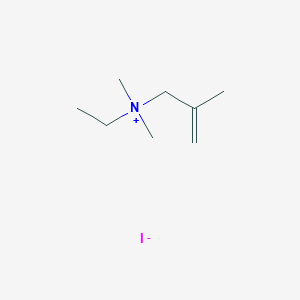
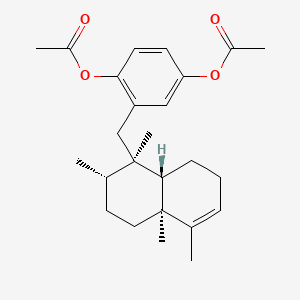
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14590816.png)
